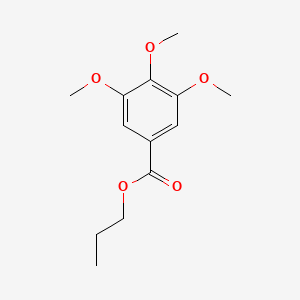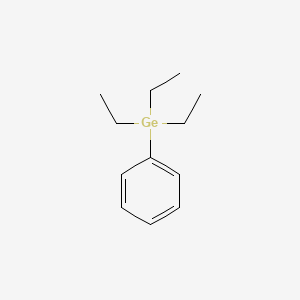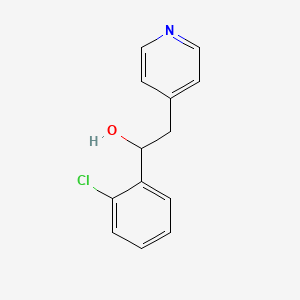
N,N-Dipentylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipentylaniline is an organic compound with the molecular formula C16H27N and a molecular weight of 233.39 g/mol . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two pentyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dipentylaniline can be synthesized through the N-alkylation of aniline with pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) . The reaction typically involves heating the mixture to facilitate the alkylation process. The reaction can be represented as follows:
C6H5NH2+2C5H11Br→C6H5N(C5H11)2+2HBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using solid acid catalysts like SO4^2-/ZrO2 in a tubular reactor. The reaction mixture is subjected to high temperatures and pressures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipentylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline or other derivatives.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Aniline and pentylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N,N-Dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipentylaniline involves its interaction with molecular targets through its nitrogen atom. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The pathways involved include:
Nucleophilic Substitution: The nitrogen atom attacks electrophilic centers, leading to the formation of new bonds.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A derivative with two methyl groups instead of pentyl groups.
N,N-Diethylaniline: A derivative with two ethyl groups.
N,N-Dibutylaniline: A derivative with two butyl groups.
Uniqueness
N,N-Dipentylaniline is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and applications compared to its shorter-chain analogs. The presence of pentyl groups can also affect its physical properties, such as boiling point and density .
Properties
CAS No. |
6249-76-9 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
N,N-dipentylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
InChI Key |
QCJCLGRWDXKDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


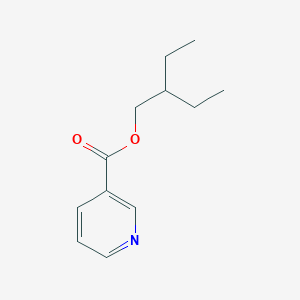


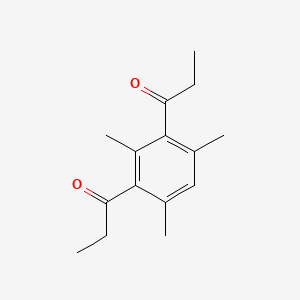

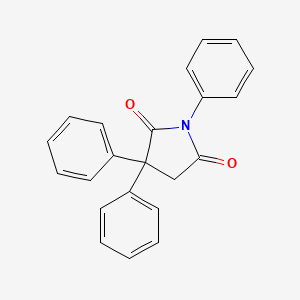
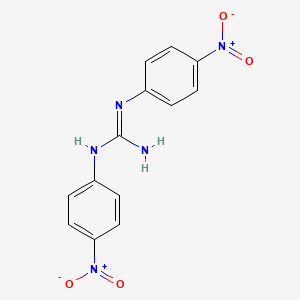
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
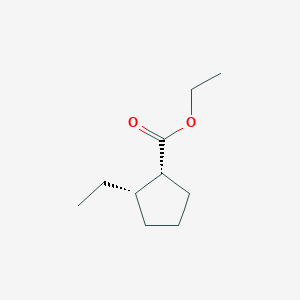
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

